

Isolindleyin CAS number and chemical identifiers

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In-Depth Technical Guide to Isolindleyin

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical properties and biological activities of **Isolindleyin**, with a focus on its potential as a therapeutic agent.

Chemical Identifiers and Properties

Isolindleyin is a natural compound with established chemical identifiers and properties, crucial for its synthesis, identification, and application in research.



Identifier	Value	
CAS Number	87075-18-1[1][2]	
Molecular Formula	C23H26O11[1]	
Molecular Weight	478.45 g/mol [2]	
IUPAC Name	[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6- (hydroxymethyl)-2-[4-(3-oxobutyl)phenoxy]oxan- 3-yl] 3,4,5-trihydroxybenzoate[1]	
InChI	InChI=1S/C23H26O11/c1-11(25)2-3-12-4-6- 14(7-5-12)32-23-21(20(30)19(29)17(10-24)33- 23)34-22(31)13-8-15(26)18(28)16(27)9-13/h4- 9,17,19-21,23-24,26-30H,2- 3,10H2,1H3/t17-,19-,20+,21-,23-/m1/s1[1]	
InChlKey	KHUVRRVIZOSFTI-OXUVVOBNSA-N[1]	
Canonical SMILES	CC(=O)CCC1=CC=C(C=C1)O[C@H]2 INVALID-LINK CO)O)O">C@@HOC(=O)C3=CC(=C(C(=C3)O) O)O[1]	

Biological Activity and Therapeutic Potential

Isolindleyin has demonstrated significant biological activities, positioning it as a compound of interest for dermatological and potentially other therapeutic applications. Its primary reported activities include tyrosinase inhibition, anti-melanogenic effects, and anti-inflammatory and analgesic properties.

Tyrosinase Inhibition and Anti-Melanogenic Effects

Isolindleyin is a known inhibitor of tyrosinase, the key enzyme in melanin synthesis. This inhibitory action forms the basis of its anti-melanogenic properties.

Quantitative Data Summary



Parameter	Value	Source
Tyrosinase Binding (Kd)	54.8 μΜ	MedchemExpress

Further quantitative data on melanin content reduction in cell-based assays would be detailed here upon availability in cited literature.

Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate the antimelanogenic effects of compounds like **Isolindleyin**.

Cell Viability Assay (MTT Assay)

- Purpose: To determine the cytotoxic effects of Isolindleyin on melanocytes and ensure that observed reductions in melanin are not due to cell death.
- Methodology:
 - Seed human epidermal melanocytes in 96-well plates and culture until confluent.
 - Treat the cells with varying concentrations of **Isolindleyin** for a specified period (e.g., 24, 48, 72 hours).
 - Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
 - Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
 - Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
 - Calculate cell viability as a percentage relative to untreated control cells.

Melanin Content Assay



- Purpose: To quantify the amount of melanin produced by melanocytes after treatment with **Isolindleyin**.
- · Methodology:
 - Culture human epidermal melanocytes and treat with various concentrations of Isolindleyin for a defined period.
 - Harvest the cells and lyse them using a suitable buffer.
 - Solubilize the melanin pellets in a solution of NaOH (e.g., 1N NaOH) by heating (e.g., at 80°C).
 - Measure the absorbance of the solubilized melanin at approximately 475 nm using a spectrophotometer.
 - Normalize the melanin content to the total protein concentration of the cell lysate to account for differences in cell number.

Western Blot Analysis for Tyrosinase Expression

- Purpose: To determine if **Isolindleyin** affects the expression level of the tyrosinase protein.
- Methodology:
 - Treat cultured melanocytes with Isolindleyin for a specified time.
 - Lyse the cells and determine the total protein concentration.
 - Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate the membrane with a primary antibody specific for tyrosinase.
 - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.



- Detect the protein bands using a chemiluminescent substrate and imaging system.
- Normalize the tyrosinase band intensity to a loading control (e.g., β-actin or GAPDH).

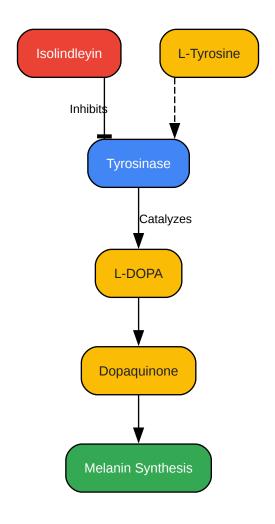
Molecular Docking of Isolindleyin with Tyrosinase

- Purpose: To computationally model the interaction between **Isolindleyin** and the active site of the tyrosinase enzyme to understand the mechanism of inhibition.
- · Methodology:
 - Obtain the 3D crystal structure of human tyrosinase from a protein data bank.
 - Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
 - Generate a 3D conformation of the Isolindleyin molecule.
 - Perform docking simulations using software like AutoDock to predict the binding pose and affinity of Isolindleyin within the active site of tyrosinase.
 - Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between
 Isolindleyin and the amino acid residues of the enzyme.

Signaling Pathway of Tyrosinase Inhibition by Isolindleyin

Isolindleyin exerts its anti-melanogenic effects through the direct inhibition of tyrosinase. This action interrupts the melanogenesis signaling cascade at a critical enzymatic step. The binding of **Isolindleyin** to tyrosinase prevents the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, thereby reducing the production of melanin. While the direct impact of **Isolindleyin** on upstream signaling molecules like MITF (Microphthalmia-associated transcription factor) and CREB (cAMP response element-binding protein) has not been explicitly detailed in the available literature, its primary mechanism is understood to be the direct enzymatic inhibition of tyrosinase.





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Direct inhibition of tyrosinase by **Isolindleyin**.

Anti-inflammatory and Analgesic Activities

While **Isolindleyin** is reported to possess anti-inflammatory and analgesic properties, specific quantitative data and detailed experimental protocols for these activities are not extensively available in the current body of scientific literature. The following represents generalized in vivo models used to assess such activities.

Experimental Protocols

Carrageenan-Induced Paw Edema (Anti-inflammatory)

- Purpose: To evaluate the acute anti-inflammatory effects of **Isolindleyin**.
- Methodology:



- Administer Isolindleyin or a control vehicle to rodents orally or via injection.
- After a set period, induce inflammation by injecting carrageenan into the sub-plantar region of the hind paw.
- Measure the paw volume or thickness at various time points post-carrageenan injection using a plethysmometer.
- Calculate the percentage of edema inhibition compared to the control group.

Acetic Acid-Induced Writhing Test (Analgesic)

- Purpose: To assess the peripheral analgesic activity of Isolindleyin.
- Methodology:
 - Administer Isolindleyin or a control vehicle to mice.
 - After a predetermined time, inject acetic acid intraperitoneally to induce abdominal constrictions (writhing).
 - Count the number of writhes over a specific period (e.g., 20 minutes).
 - Determine the percentage of pain inhibition relative to the control group.

Hot Plate Test (Analgesic)

- Purpose: To evaluate the central analgesic effects of **Isolindleyin**.
- Methodology:
 - Administer Isolindleyin or a control vehicle to the test animals.
 - Place the animals on a hot plate maintained at a constant temperature (e.g., 55°C).
 - Record the latency time for the animal to exhibit a pain response (e.g., licking a paw or jumping).



 A significant increase in reaction time compared to the control group indicates an analgesic effect.

Conclusion

Isolindleyin is a promising natural compound with well-defined chemical characteristics and significant biological activities. Its demonstrated ability to inhibit tyrosinase and suppress melanogenesis makes it a strong candidate for development in dermatology, particularly for hyperpigmentation disorders. Further research is warranted to fully elucidate the mechanisms and quantitative effects of its anti-inflammatory and analgesic properties to expand its therapeutic potential.

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References

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